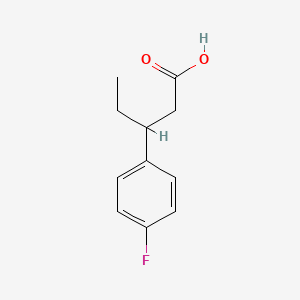
3-(4-Fluorophenyl)pentanoic acid
Descripción general
Descripción
3-(4-Fluorophenyl)pentanoic acid, also known as 4-Fluoromethylphenylacetic acid or 4FMPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenylacetic acid derivatives and has been found to have various biological activities.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)pentanoic acid has been used in various scientific research applications due to its biological activities. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to have potential as a treatment for anxiety and depression.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)pentanoic acid is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. It has been shown to increase the levels of GABA in the brain, which may contribute to its biological activities.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. It has also been found to increase the levels of brain-derived neurotrophic factor, which is involved in the regulation of mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Fluorophenyl)pentanoic acid in lab experiments is its high potency and selectivity. It has been found to have a higher potency and selectivity than other compounds that act on the GABAergic system. However, one limitation is its potential toxicity, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for the research of 3-(4-Fluorophenyl)pentanoic acid. One direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to study its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine its potential toxicity and to develop safer derivatives with similar biological activities.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its biological activities. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant effects in animal models. Its mechanism of action is believed to involve the GABAergic system, and it has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, its potential toxicity is a limitation. There are several future directions for the research of this compound, including investigating its potential as a treatment for anxiety and depression in humans and studying its effects on other biological systems.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-8(7-11(13)14)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPQVXWKXGBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)
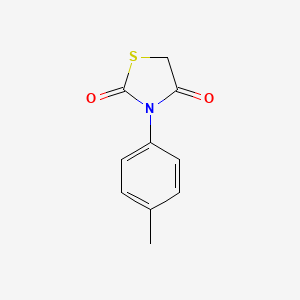
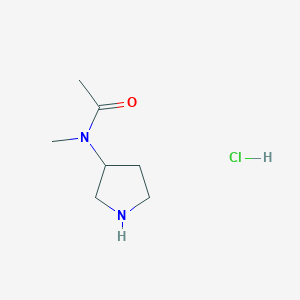

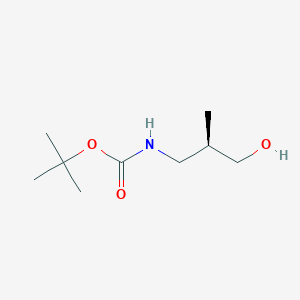
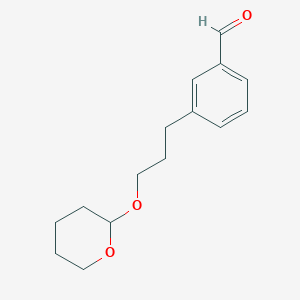
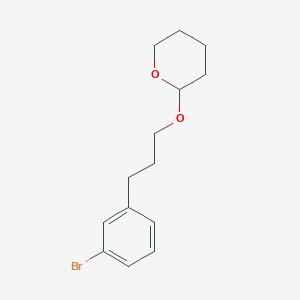

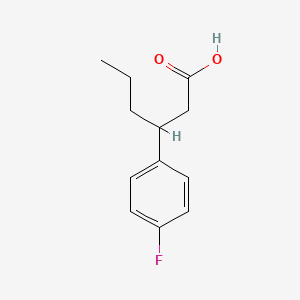

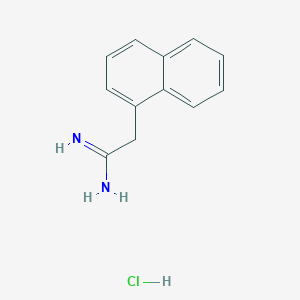
![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)